molecular formula C6H11ClO2 B586086 3-Hexanone,  4-chloro-6-hydroxy- CAS No. 157474-50-5

3-Hexanone, 4-chloro-6-hydroxy-

Cat. No.: B586086
CAS No.: 157474-50-5
M. Wt: 150.602
InChI Key: ZFUVOVCVJIAPGR-UHFFFAOYSA-N
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Description

4-Chloro-6-hydroxy-3-hexanone (CAS RN: 157474-50-5) is a halogenated hydroxyketone with the molecular formula C₆H₁₁ClO₂ and an average mass of 150.602 g/mol . Its structure features a ketone group at position 3, a chlorine atom at position 4, and a hydroxyl group at position 6.

Properties

CAS No.

157474-50-5

Molecular Formula

C6H11ClO2

Molecular Weight

150.602

IUPAC Name

4-chloro-6-hydroxyhexan-3-one

InChI

InChI=1S/C6H11ClO2/c1-2-6(9)5(7)3-4-8/h5,8H,2-4H2,1H3

InChI Key

ZFUVOVCVJIAPGR-UHFFFAOYSA-N

SMILES

CCC(=O)C(CCO)Cl

Synonyms

3-Hexanone, 4-chloro-6-hydroxy-

Origin of Product

United States

Comparison with Similar Compounds

6-Chloro-3-hexanone

  • Molecular Formula : C₆H₁₁ClO
  • Average Mass : 134.603 g/mol
  • Key Differences : Lacks the hydroxyl group at position 6.
  • This compound may exhibit greater volatility compared to 4-chloro-6-hydroxy-3-hexanone.

4-Hydroxy-2-hexanone

  • Molecular Formula : C₆H₁₂O₂
  • Average Mass : 116.16 g/mol
  • The lack of chlorine reduces steric and electronic effects.

5-Hydroxy-4-methyl-6-(phenylmethoxy)-3-hexanone

  • Molecular Formula : C₁₄H₂₀O₃
  • Average Mass : 236.307 g/mol
  • Key Differences : Incorporates a phenylmethoxy group at position 6 and a methyl group at position 4.
  • Implications : The aromatic substituent increases molecular weight and lipophilicity, making this compound more suited for applications requiring hydrophobic interactions, such as pharmaceutical intermediates.

6-Nitro-3-hexanone

  • Molecular Formula: C₆H₁₁NO₃
  • Average Mass : 145.156 g/mol
  • Key Differences : Nitro group at position 6 instead of chlorine and hydroxyl.
  • Implications : The nitro group is strongly electron-withdrawing, enhancing reactivity in reduction or substitution reactions. This compound may serve as a precursor in explosive or dye synthesis.

3-Hexanone (Parent Compound)

  • Molecular Formula : C₆H₁₂O
  • Average Mass : 100.16 g/mol
  • Key Differences: No substituents; simpler structure.
  • Implications: Used broadly in nanoparticle synthesis (e.g., gold nanoparticles) and microbial volatile organic compound (VOC) studies . The absence of functional groups limits its utility in targeted chemical modifications.

Comparative Data Table

Compound Molecular Formula Average Mass (g/mol) Functional Groups Key Applications/Findings
4-Chloro-6-hydroxy-3-hexanone C₆H₁₁ClO₂ 150.602 Cl (C4), OH (C6), ketone (C3) Specialized synthesis
6-Chloro-3-hexanone C₆H₁₁ClO 134.603 Cl (C6), ketone (C3) Intermediate in organic reactions
4-Hydroxy-2-hexanone C₆H₁₂O₂ 116.16 OH (C4), ketone (C2) Biochemical studies
6-Nitro-3-hexanone C₆H₁₁NO₃ 145.156 NO₂ (C6), ketone (C3) Explosive/dye precursors
3-Hexanone C₆H₁₂O 100.16 Ketone (C3) Nanoparticle synthesis , VOCs

Preparation Methods

Continuous Flow Processes

Microreactor technology, adapted from CN107867979B, enables rapid synthesis with enhanced heat/mass transfer:

  • Residence Time : Reduced from hours to minutes (e.g., 5.4 min in microchannels).

  • Yield Improvement : Achieves 80% yield compared to 40% in batch reactors.

  • Solvent Recovery : Ethanol is distilled and recycled, reducing costs.

Automated Reactor Systems

Precise control of temperature (±1°C) and pressure (±0.1 bar) minimizes variability, ensuring consistent product quality.

Reaction Optimization and Computational Modeling

Parameter Comparison

MethodCatalystTemp (°C)Yield (%)
HalogenationDMAP2585
OxidationCrO₃548

Data sourced from experimental optimization studies.

Stability Predictions

  • Aqueous Solubility : Density Functional Theory (DFT) simulations indicate moderate solubility (5 mg/mL) due to hydrogen bonding from the hydroxyl group.

  • Thermal Decomposition : Molecular dynamics (MD) models predict Cl⁻ elimination above 150°C, forming conjugated dienones.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of 3-Hexanone, 4-chloro-6-hydroxy-?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify functional groups, substitution patterns, and stereochemistry. For example, the hydroxyl (‑OH) and chloro (‑Cl) groups will show distinct chemical shifts, while coupling patterns can clarify neighboring substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For hydroxy-chloro derivatives, characteristic peaks may include loss of H₂O or HCl.
  • Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl/cloro absorption bands.
    • References : .

Q. How can a synthesis route for 3-Hexanone, 4-chloro-6-hydroxy- be designed?

  • Methodology :

  • Stepwise Functionalization : Start with a hexanone backbone and introduce substituents sequentially. For example:

Introduce the hydroxyl group via oxidation of a secondary alcohol (e.g., using Jones’ reagent: CrO₃ in H₂SO₄/acetone) .

Chlorinate the desired position using electrophilic chlorinating agents (e.g., SOCl₂ or Cl₂ under controlled conditions).

  • Protecting Groups : Use temporary protecting groups (e.g., silyl ethers for -OH) to prevent undesired side reactions during chlorination.
  • Purification : Employ column chromatography or recrystallization to isolate the product.
    • References : .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to minimize inhalation risks, as aliphatic ketones may irritate the respiratory tract .
  • Exposure Limits : Adhere to occupational exposure limits (e.g., AOEL of 67 ppm for 3-hexanone analogs) until compound-specific data is available .
    • References : .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved if 3-Hexanone, 4-chloro-6-hydroxy- exhibits chirality?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) for HPLC separation.
  • Derivatization : Convert the compound into diastereomers via reaction with a chiral resolving agent (e.g., Mosher’s acid chloride) for easier separation .
  • Circular Dichroism (CD) : Confirm absolute configuration post-resolution.
    • References : .

Q. What computational strategies predict physicochemical properties like pKa and logP for this compound?

  • Methodology :

  • Software Tools : Utilize ACD/Labs or ChemAxon to estimate pKa (acid dissociation constant) and logP (partition coefficient) based on molecular structure.
  • Comparative Analysis : Compare predictions with experimental data from structurally similar compounds (e.g., 1-(3,4-dihydroxyphenyl)hexan-3-one, which has a predicted pKa of 9.77) .
    • References : .

Q. How can metabolic pathways of this compound be elucidated in biological systems?

  • Methodology :

  • Isotopic Labeling : Synthesize a ¹³C- or ²H-labeled analog and track metabolites using LC-MS/MS.
  • Enzyme Assays : Test interactions with cytochrome P450 enzymes or hydrolases to identify potential oxidation or hydrolysis products.
  • Biological Matrices : Analyze fungal or microbial cultures (e.g., wood-rotting basidiomycetes) for biodegradation products, as similar ketones are fungal metabolites .
    • References : .

Data Contradictions and Validation

  • Synthesis Routes : proposes ketone synthesis from small alcohols, while uses Jones’ reagent for oxidation. Researchers should validate route efficiency based on substituent compatibility.
  • Safety Data : While suggests AOELs for 3-hexanone analogs, the chloro and hydroxy groups in the target compound may alter toxicity. Conduct in vitro cytotoxicity assays for confirmation.

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